Methyl 6-chloro-5-methylpicolinate
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Overview
Description
Methyl 6-chloro-5-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chlorine atom and a methyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-5-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under basic conditions.
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as 6-amino-5-methylpicolinate or 6-thio-5-methylpicolinate can be formed.
Reduction: The reduction of the ester group yields 6-chloro-5-methylpicolinyl alcohol.
Scientific Research Applications
Methyl 6-chloro-5-methylpicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-methylpicolinate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its binding affinity and reactivity with enzymes and receptors. The compound can inhibit certain enzymatic pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-chloropicolinate
- Methyl 6-chloro-5-nitropicolinate
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-methylpicolinate
Uniqueness
Methyl 6-chloro-5-methylpicolinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIHCSRDGRJMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592798 |
Source
|
Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178421-22-2 |
Source
|
Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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